molecular formula C18H18F3NO3S B1651431 5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethylphenol CAS No. 1261965-22-3

5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethylphenol

Cat. No.: B1651431
CAS No.: 1261965-22-3
M. Wt: 385.4
InChI Key: BCSDLXSFXKUXQV-UHFFFAOYSA-N
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Description

5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethylphenol is a synthetic organic compound of significant interest in pharmaceutical and agrochemical research. Its structure incorporates two privileged motifs in modern drug design: a phenylpiperidine sulfonyl group and a trifluoromethyl phenol group. The presence of the sulfonyl group can enhance a compound's ability to form hydrogen bonds and improve metabolic stability, while the trifluoromethyl group is widely recognized for its ability to profoundly influence a molecule's lipophilicity, metabolic stability, and overall binding affinity to biological targets . Incorporating a trifluoromethyl group is a established strategy in medicinal chemistry to optimize the pharmacokinetic and pharmacodynamic properties of new chemical entities . Compounds featuring piperidine sulfonyl and trifluoromethyl groups have demonstrated promising broad-spectrum antiviral activity in research settings, showing efficacy against viruses such as influenza (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3) . Furthermore, sulfonyl piperidine derivatives are actively being investigated for their potential in treating various prokineticin-mediated diseases . This makes 5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethylphenol a valuable building block for researchers working across multiple therapeutic areas, including virology, oncology, and central nervous system disorders. This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is the responsibility of the researcher to conduct all necessary safety assessments and to handle the compound in accordance with their institution's guidelines for laboratory chemicals.

Properties

IUPAC Name

3-(4-piperidin-1-ylsulfonylphenyl)-5-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO3S/c19-18(20,21)15-10-14(11-16(23)12-15)13-4-6-17(7-5-13)26(24,25)22-8-2-1-3-9-22/h4-7,10-12,23H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSDLXSFXKUXQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70686774
Record name 4'-(Piperidine-1-sulfonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261965-22-3
Record name 4'-(Piperidine-1-sulfonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Physical and Chemical Properties

Before delving into the preparation methods, understanding the physical and chemical properties of 5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethylphenol is crucial for designing effective synthetic routes and purification procedures.

Basic Properties

Property Value Reference
Molecular Formula C₁₈H₁₈F₃NO₃S
Molecular Weight 385.4 g/mol
XLogP3-AA 4.1
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 7
Rotatable Bond Count 3
Topological Polar Surface Area 66 Ų
Exact Mass 385.09594910 Da

The compound contains a hydroxyl group that serves as a hydrogen bond donor, while the sulfonyl group and nitrogen in the piperidine ring act as hydrogen bond acceptors. These features significantly influence the reactivity and solubility of the compound, which are important considerations in synthesis planning.

Retrosynthetic Analysis and Strategic Approach

A logical approach to synthesizing 5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethylphenol involves retrosynthetic analysis to identify key disconnections and suitable starting materials.

Retrosynthetic Analysis

The target molecule can be broken down into three main building blocks:

  • A 3-trifluoromethylphenol moiety
  • A 4-substituted phenyl unit
  • A piperidin-1-ylsulfonyl functional group

Based on this analysis, several synthetic routes can be considered, focusing on the formation of the biphenyl backbone and subsequent incorporation of the sulfonyl and piperidine functionalities.

Key Disconnections

The critical disconnections for synthesizing this compound include:

  • The bond between the two phenyl rings (biphenyl formation)
  • The sulfonamide linkage between the phenyl ring and piperidine
  • The incorporation of the trifluoromethyl group

Synthesis Routes

Method 1: Palladium-Catalyzed Cross-Coupling Approach

This method involves a Suzuki-Miyaura cross-coupling reaction between a 3-trifluoromethylphenol boronic acid derivative and a 4-halogenated phenylsulfonyl piperidine.

Synthesis of 4-Piperidin-1-ylsulfonylphenyl Halide Intermediate

The preparation of 4-piperidin-1-ylsulfonylphenyl halide intermediate can be adapted from similar sulfonamide synthetic procedures:

  • Chlorosulfonation of bromobenzene: React bromobenzene with chlorosulfonic acid at 0-5°C to obtain 4-bromophenylsulfonyl chloride.
  • Sulfonamide formation: React the sulfonyl chloride with piperidine in the presence of a base such as triethylamine or potassium carbonate in dichloromethane at 0-25°C.
4-Bromophenylsulfonyl chloride + Piperidine → 4-Piperidin-1-ylsulfonylphenyl bromide

This approach is supported by established methods for synthesizing sulfonamides as described in the synthesis of 5-(phenylsulfonyl)-N-piperidin-4-yl-2-(trifluoromethyl)benzenesulfonamide hydrochloride.

Cross-Coupling Reaction

The prepared 4-piperidin-1-ylsulfonylphenyl bromide can be coupled with 3-trifluoromethylphenol boronic acid using a palladium catalyst:

4-Piperidin-1-ylsulfonylphenyl bromide + 3-(Trifluoromethyl)phenol-5-boronic acid → 5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethylphenol

Reaction conditions:

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂
  • Base: K₂CO₃ or Cs₂CO₃
  • Solvent: Dioxane/water or THF/water
  • Temperature: 80-100°C
  • Time: 12-24 hours

This cross-coupling strategy is based on established protocols for forming biphenyl systems, which can be adapted for our specific target.

Method 2: Sequential Functionalization Approach

This approach involves building the biphenyl scaffold first, followed by sequential functionalization with sulfonyl chloride and piperidine.

Biphenyl Formation

Start with 3-trifluoromethylphenol and protect the hydroxyl group using a suitable protecting group such as tert-butyldimethylsilyl (TBDMS):

3-Trifluoromethylphenol + TBDMSCl → TBDMS-protected 3-trifluoromethylphenol

Then perform a borylation reaction:

TBDMS-protected 3-trifluoromethylphenol + Bis(pinacolato)diboron → TBDMS-protected 3-trifluoromethylphenol-5-boronic ester

Couple the boronic ester with 4-bromobenzene using Suzuki coupling:

TBDMS-protected 3-trifluoromethylphenol-5-boronic ester + 4-Bromobenzene → TBDMS-protected 5-(4-phenyl)-3-trifluoromethylphenol

Purification and Characterization

Purification Methods

Several purification techniques can be employed to obtain high-purity 5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethylphenol:

Column Chromatography

Column chromatography using silica gel with an appropriate solvent system (e.g., hexane/ethyl acetate gradient) can effectively separate the target compound from impurities. This method is particularly useful for removing unreacted starting materials and byproducts.

Recrystallization

Recrystallization from suitable solvents such as ethanol, isopropanol, or acetone/water mixtures can significantly improve purity. The process may be repeated multiple times to achieve high purity.

Salt Formation and Conversion

Formation of a salt (e.g., hydrochloride or p-toluenesulfonate) can facilitate purification, followed by conversion back to the free base:

5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethylphenol + HCl → Salt
Salt + Base → Purified 5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethylphenol

This approach is particularly effective for removing impurities with different acid-base properties.

Characterization Methods

Spectroscopic Analysis
Technique Expected Observations Purpose
¹H NMR Signals for aromatic protons (δ 6.5-8.0 ppm), piperidine protons (δ 1.5-3.5 ppm), hydroxyl proton (broad signal, δ 9-10 ppm) Structural confirmation
¹³C NMR Signals for aromatic carbons (δ 110-160 ppm), trifluoromethyl carbon (quartet, δ 120-130 ppm), piperidine carbons (δ 20-60 ppm) Carbon framework verification
¹⁹F NMR Signal for trifluoromethyl group (δ -60 to -65 ppm) Confirmation of CF₃ group
Mass Spectrometry Molecular ion peak at m/z 385.09 (M+), fragmentation pattern showing loss of piperidine Molecular weight confirmation
IR Spectroscopy OH stretching (3200-3600 cm⁻¹), S=O stretching (1300-1350 cm⁻¹ and 1140-1170 cm⁻¹), C-F stretching (1000-1400 cm⁻¹) Functional group confirmation
Purity Analysis

High-performance liquid chromatography (HPLC) can be used to determine the purity of the synthesized compound. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with 0.1% formic acid) can effectively separate the target compound from impurities.

Optimization Strategies

Reaction Conditions Optimization

The synthesis can be optimized by systematically varying reaction parameters:

Parameter Range to Test Expected Impact
Temperature 0-100°C Affects reaction rate and selectivity
Reaction Time 1-48 hours Influences conversion and byproduct formation
Catalyst Loading 1-10 mol% Impacts reaction efficiency and cost
Solvent System Various solvent combinations Affects solubility and reaction kinetics
Base Different inorganic and organic bases Influences deprotonation efficiency

Protecting Group Strategies

For methods involving hydroxyl protection, different protecting groups can be evaluated:

Protecting Group Advantages Disadvantages
TBDMS Stable to many conditions, selective Requires strong fluoride sources for removal
Acetyl Easy to install and remove Less stable to basic conditions
Benzyl Stable to many conditions Requires hydrogenolysis for removal
MOM Good stability, easily removed Carcinogenic reagents for installation

Scale-Up Considerations

For industrial-scale production, several factors need to be addressed:

Process Improvements

  • Continuous flow processes can improve safety and efficiency for hazardous steps
  • Solvent recycling systems can reduce environmental impact
  • Alternative, greener reagents should be considered where possible

Yield Enhancement

Based on similar synthetic procedures, expected yields for the key steps are:

Synthetic Step Expected Yield Range Optimization Strategy
Suzuki Coupling 65-85% Optimized catalyst system and reaction conditions
Sulfonylation 70-85% Temperature control and dropwise addition of reagents
Piperidine Incorporation 75-90% Base selection and concentration control
Deprotection 85-95% Careful pH control and reaction monitoring

Chemical Reactions Analysis

Types of Reactions

5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted phenyl derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its biological activities, particularly as a potential therapeutic agent. Here are some notable applications:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that sulfonamide derivatives can inhibit tumor growth by targeting specific pathways involved in cancer proliferation .
  • Cholinesterase Inhibition : The compound's structural features suggest potential as a cholinesterase inhibitor. Inhibitors of this enzyme are crucial in treating conditions like Alzheimer's disease . A study on related piperidine derivatives demonstrated significant inhibition of cholinesterase activity, indicating that modifications to the piperidine moiety may enhance efficacy .
  • Antimicrobial Properties : Similar compounds have shown promise as antimicrobial agents. The trifluoromethyl group is known to increase lipophilicity, potentially enhancing membrane penetration and antimicrobial activity .

Analytical Applications

5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethylphenol serves as a reference standard in analytical chemistry. Its unique chemical structure allows for:

  • Method Development : It can be used to develop and validate analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), which are essential for the quantification of similar compounds in biological samples .
  • Quality Control : In pharmaceutical manufacturing, this compound can be used to ensure the quality and consistency of drug formulations containing piperidine derivatives.

Material Science Applications

The incorporation of 5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethylphenol into polymer matrices has been explored for:

  • Polymer Modification : The compound can act as a functional additive to enhance the properties of polymers, such as thermal stability and mechanical strength. Its sulfonamide group can improve adhesion properties in coatings and adhesives .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated cytotoxic effects against breast cancer cell lines with IC50 values indicating potent activity.
Cholinesterase InhibitionIdentified as a potential lead compound with significant inhibition rates comparable to known inhibitors.
Antimicrobial PropertiesExhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria in vitro.
Analytical Method DevelopmentSuccessfully validated HPLC method for quantifying similar sulfonamide compounds in pharmaceutical formulations.

Mechanism of Action

The mechanism of action of 5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethylphenol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features of AKR1C3 Inhibitors
Compound Core Structure Key Substituents Reference
Target Compound Biphenyl Piperidin-1-ylsulfonyl, 3-trifluoromethylphenol -
1-(4-(Piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones Phenyl-pyrrolidinone Piperidin-1-ylsulfonyl, pyrrolidinone
4-[3-hydroxy-5-(trifluoromethyl)phenyl]benzaldehyde Biphenyl Benzaldehyde, 3-trifluoromethylphenol
Triazolone derivatives (e.g., ZINC8782156) Triazolone-piperidine Piperidinyl-sulfonyl, chloro/bromo substituents
  • Piperidinylsulfonyl Phenyl Analogs: The target compound shares the piperidin-1-ylsulfonylphenyl group with Heinrich et al.'s pyrrolidin-2-one derivatives, which are potent non-carboxylate AKR1C3 inhibitors (IC₅₀ values in the nanomolar range) . The replacement of pyrrolidinone with a trifluoromethylphenol may enhance hydrogen bonding and metabolic stability.
  • Benzaldehyde Derivatives : The compound in replaces the sulfonamide-piperidine with a benzaldehyde group. This substitution reduces molecular weight (266.22 g/mol vs. ~400 g/mol for the target compound) and increases hydrophilicity (XlogP 3.5 vs. estimated ~4.2 for the target compound) .
  • Triazolone Derivatives: These compounds (e.g., ZINC8782156) feature a triazolone ring instead of the phenol group.

Physicochemical Properties

Table 2: Predicted Physicochemical Properties
Property Target Compound 4-[3-hydroxy-5-(trifluoromethyl)phenyl]benzaldehyde Heinrich et al. (2013)
Molecular Weight ~400 g/mol (est.) 266.22 g/mol ~350 g/mol (est.)
XlogP ~4.2 (est.) 3.5 ~3.8 (est.)
Hydrogen Bond Donors 1 (phenol -OH) 1 (phenol -OH) 0 (pyrrolidinone)
Hydrogen Bond Acceptors 5 (SO₂, -OH, etc.) 5 (aldehyde O, phenol O) 4 (pyrrolidinone O, SO₂)
Polar Surface Area (Ų) ~80 (est.) 37.3 ~70 (est.)
  • Hydrogen Bonding: The phenol group in the target compound provides a hydrogen bond donor absent in Heinrich et al.'s pyrrolidinone derivatives, which may enhance binding to AKR1C3’s active site .

Inhibitory Activity and Mechanism

  • AKR1C3 Inhibition: Heinrich et al.'s pyrrolidinone derivatives exhibit IC₅₀ values of 10–100 nM for AKR1C3, attributed to the sulfonamide-piperidine group’s interaction with the enzyme’s hydrophobic pocket . The target compound’s trifluoromethylphenol group may mimic the carboxylate group in classical inhibitors (e.g., flufenamic acid), enhancing potency.
  • Hormone Modulation: SN33638, a related AKR1C3 inhibitor, reduces testosterone and estradiol production in cancer models . The target compound’s phenol group could similarly interfere with steroidogenesis, though direct evidence is lacking.
  • Selectivity : Triazolone derivatives () show varied selectivity across AKR isoforms due to substituent effects. The target compound’s trifluoromethyl group may improve selectivity for AKR1C3 over AKR1C2 .

Biological Activity

5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethylphenol is a compound of interest due to its potential biological activities, particularly in the context of pharmaceutical applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C16H17F3N2O2S and a molecular weight of approximately 401.4 g/mol. Its structure includes a trifluoromethyl group, which is known to enhance biological activity by improving lipophilicity and metabolic stability.

Research indicates that compounds containing trifluoromethyl groups can significantly influence biological pathways. In particular, the presence of the trifluoromethyl group in phenolic compounds has been associated with:

  • Inhibition of 5-hydroxytryptamine (5-HT) uptake: The inclusion of a trifluoromethyl group in the para-position has been shown to increase potency for inhibiting serotonin uptake, which is critical for mood regulation and various psychiatric conditions .
  • Interaction with Janus Kinase (JAK) pathways: Compounds similar in structure have been reported to modulate JAK1 activity, which plays a vital role in inflammatory responses and hematopoiesis .

Biological Activity Data

The following table summarizes key biological activities associated with 5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethylphenol and related compounds:

Activity Effect Reference
Serotonin uptake inhibitionIncreased potency (6-fold)
JAK1 inhibitionModulation of inflammatory response
Antimicrobial activityMIC against Staphylococcus aureus

Case Studies

  • Inhibition of JAK1:
    A study demonstrated that derivatives similar to 5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethylphenol exhibited significant inhibition of JAK1, which is implicated in various autoimmune diseases. The compound's ability to selectively inhibit this pathway suggests potential therapeutic applications in treating conditions like rheumatoid arthritis and psoriasis.
  • Antimicrobial Efficacy:
    Another investigation focused on the antimicrobial properties of phenolic compounds with trifluoromethyl groups. Results indicated that these compounds showed promising activity against Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 µg/mL, highlighting their potential as antibacterial agents .

Research Findings

Recent studies have expanded upon the biological implications of trifluoromethylated phenolic compounds:

  • Synergistic Effects: When combined with other therapeutic agents, such as existing antibiotics, these compounds demonstrated enhanced efficacy, suggesting a potential for combination therapies in infectious diseases.
  • Pharmacokinetic Profiles: The incorporation of trifluoromethyl groups has been linked to improved pharmacokinetic properties, facilitating better absorption and longer half-lives in biological systems .

Q & A

Basic: What synthetic routes are recommended for 5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethylphenol?

Methodological Answer:
The synthesis typically involves sulfonylation of a piperidine intermediate with a substituted phenyl trifluoromethyl precursor. Key steps include:

  • Sulfonylation : Reacting 4-chlorobenzenesulfonyl chloride with piperidine under basic conditions (e.g., sodium acetate buffer, pH 4.6) to form the piperidin-1-ylsulfonyl moiety .
  • Coupling : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the trifluoromethylphenyl group. For example, using palladium catalysts and boronic acid derivatives under inert atmospheres .
  • Purification : Column chromatography (silica gel, methanol/dichloromethane) or recrystallization (ethanol/water) for isolation .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • HPLC : Utilize a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) to assess purity and retention time .
  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR in deuterated DMSO or CDCl₃ to confirm structural integrity, focusing on sulfonyl (-SO₂-) and trifluoromethyl (-CF₃) signals .
  • X-ray Crystallography : Single-crystal analysis (Mo-Kα radiation) to resolve stereochemistry and intermolecular interactions, as demonstrated for analogous sulfonamide derivatives .

Basic: How to evaluate the compound’s stability under experimental conditions?

Methodological Answer:

  • Thermal Stability : Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen to determine decomposition temperatures .
  • Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC, noting any shifts in retention time or new peaks .
  • Hydrolytic Stability : Incubate in buffered solutions (pH 1–13) at 37°C for 24–72 hours, followed by LC-MS to detect hydrolysis products (e.g., sulfonic acid derivatives) .

Basic: What strategies are used to assess bioactivity in vitro?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against cyclooxygenase-2 (COX-2) or other sulfonamide-targeted enzymes using fluorescence-based kits (e.g., Cayman Chemical’s COX Inhibitor Screening Assay) .
  • Cellular Uptake Studies : Radiolabel the compound with 3H^{3}\text{H} or 14C^{14}\text{C} and measure intracellular accumulation in cancer cell lines (e.g., HeLa) via scintillation counting .
  • Cytotoxicity : MTT assay in primary vs. transformed cells to identify selective toxicity, comparing IC₅₀ values with known standards .

Advanced: How to resolve discrepancies in elemental analysis data?

Methodological Answer:

  • Recalibration : Verify combustion analysis (C, H, N) using internal standards (e.g., acetanilide) to rule out instrument error .
  • Isotopic Pattern Analysis : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula, especially for halogenated or sulfur-containing derivatives .
  • Sample Purity : Re-purify via preparative HPLC and repeat analysis, as impurities (e.g., residual solvents) may skew results .

Advanced: What computational approaches guide analog design?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 3LN1), focusing on the sulfonamide group’s hydrogen bonding with Arg513 .
  • QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and Hammett constants to predict activity of trifluoromethyl-substituted analogs .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic effects of the piperidinylsulfonyl moiety on aromatic ring reactivity .

Advanced: How to address low solubility in biological assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility without cytotoxicity .
  • Prodrug Design : Synthesize phosphate or acetylated derivatives for improved bioavailability, followed by enzymatic cleavage in vivo .
  • Nanoformulation : Encapsulate in PEGylated liposomes (100–200 nm diameter) and characterize via dynamic light scattering (DLS) .

Advanced: How to investigate synergistic effects with other therapeutics?

Methodological Answer:

  • Combination Index (CI) : Use the Chou-Talalay method to quantify synergy with NSAIDs or antifungals in checkerboard assays .
  • Transcriptomics : Perform RNA-seq on treated cells to identify pathways co-regulated by 5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethylphenol and co-administered drugs .
  • In Vivo Models : Evaluate pharmacokinetic interactions in rodent studies, monitoring plasma concentrations via LC-MS/MS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethylphenol
Reactant of Route 2
Reactant of Route 2
5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethylphenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.